5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene

説明

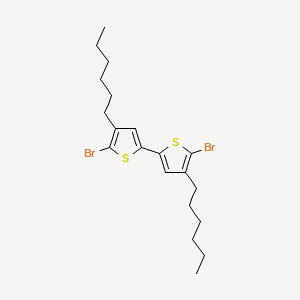

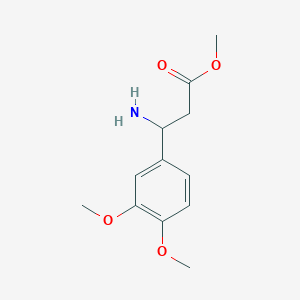

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is a derivative of bithiophene with two hexyl groups at 4,4’-positions and two bromine groups at 5,5’-positions . It has a well-defined structure with two thiophene units joined at 2,2’-positions . This compound is particularly useful when certain desired structure conformation is to be achieved or film morphology issues are to be addressed .

Synthesis Analysis

This compound can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .Molecular Structure Analysis

The molecular structure of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene consists of two thiophene units joined at 2,2’-positions and two hexyl groups being away from each other at 4,4’-positions .Chemical Reactions Analysis

The bromine functioned bithiophene is a key intermediate for Suzuki and Stille coupling reactions to form C-C bonds . 5,5’-Dibromo-2,2’-bithiophene can be copolymerised with 2,2’- (9,9-dioctyl-9H-fluorene-2,7-diyl)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to afford a wide band gap conjugated F8T2 .Physical And Chemical Properties Analysis

This compound is a yellow liquid at 20°C with a boiling point of > 468.8±40.0 °C at 760 mmHg . It has a relative density of 1.4±0.1 g/cm^3 and is slightly soluble in water .科学的研究の応用

Electrochemical Properties and Applications

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene has been studied in the context of electrochemical applications. For instance, Mo et al. (2015) synthesized alkyl functionalized bithiophene end-capped with 3,4-ethylenedioxythiophene units, which exhibited promising capacitive performance and potential as electrode material for supercapacitors (Mo et al., 2015).

Photovoltaic Applications

The compound has been incorporated into conjugated polymers for photovoltaic applications. Zhu et al. (2007) designed and synthesized a series of conjugated polymers containing alternating electron-donating and electron-accepting units based on bithiophene, demonstrating their potential in organic photovoltaic applications due to their desirable absorption characteristics (Zhu et al., 2007).

Organic Solar Cells

Another application is in the development of materials for organic solar cells. Zhang et al. (2011) synthesized star-shaped molecules with triphenylamine core and dicyanovinyl endgroups, where 4,4'-dihexyl-2,2'-bithiophene acted as a π bridge. These molecules demonstrated significant potential in solution-processed bulk-heterojunction organic solar cells (Zhang et al., 2011).

Light-Emitting Polymers

The compound has also been used in the synthesis of light-emitting polymers. Liu et al. (2005) synthesized hyperbranched alternating copolymers using bithiophene derivatives, which emitted blue to red light in the solid state, indicating their potential in light-emitting applications (Liu et al., 2005).

Synthesis and Functionalization

Significant research has been conducted on the synthesis and functionalization of bithiophenes, including the targeted compound. Gerstner et al. (2002) explored the synthesis of N,N'-(peraryl)substituted 5,5'-diamino-2,2'-bithiophenes, demonstrating the versatility of bithiophene derivatives in organic synthesis (Gerstner et al., 2002).

作用機序

Target of Action

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is a derivative of bithiophene . It is primarily used as a building block in the synthesis of semiconducting oligomers and polymers . These materials are the primary targets of the compound, and they play a crucial role in applications such as organic field-effect transistors (OFETs) and organic solar cells (OSCs) .

Mode of Action

The compound interacts with its targets through a process of functionalization . It has two bromine groups at the 5,5’-positions and two hexyl groups at the 4,4’-positions . These groups allow for further functionalization, enhancing the solubility of the compound . This property is particularly useful when a specific structure conformation needs to be achieved or film morphology issues need to be addressed .

Biochemical Pathways

The compound is involved in the synthesis of thiophene oligomers/polymers and block copolymers/small molecules . It can be combined with other building blocks such as perylene, triphenylamine, and carbazoles . The resulting materials can be used in various applications, including OFETs and OSCs .

Pharmacokinetics

The compound’s two hexyl groups at the 4,4’-positions enhance its solubility, which could potentially influence its distribution and absorption .

Result of Action

The primary result of the compound’s action is the synthesis of semiconducting oligomers and polymers . These materials have applications in OFETs and OSCs, contributing to the advancement of organic electronics .

将来の方向性

生化学分析

Biochemical Properties

It is known that this compound can be used for synthesizing thiophene oligomer/polymer and block copolymer/small molecules with other building blocks such as perylene, triphenylamine, and carbazoles

Cellular Effects

It is known that this compound can be used in the synthesis of polymers for use in organic field-effect transistors (OFETs) and organic solar cells , suggesting that it may influence cell function in these contexts

Molecular Mechanism

It is known that this compound can be used in the synthesis of polymers for use in OFETs and organic solar cells , suggesting that it may exert its effects at the molecular level in these contexts

特性

IUPAC Name |

2-bromo-5-(5-bromo-4-hexylthiophen-2-yl)-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28Br2S2/c1-3-5-7-9-11-15-13-17(23-19(15)21)18-14-16(20(22)24-18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUMRWQISLASDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)